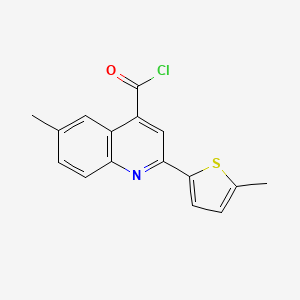

6-Methyl-2-(5-methyl-2-thienyl)quinoline-4-carbonyl chloride

描述

6-Methyl-2-(5-methyl-2-thienyl)quinoline-4-carbonyl chloride is a quinoline-based acyl chloride characterized by a 6-methyl substituent on the quinoline core and a 5-methylthienyl group at the 2-position. Its molecular formula is C₁₆H₁₂ClNO₂, with a molecular weight of 285.72 g/mol . This compound is typically synthesized via the reaction of the corresponding carboxylic acid with thionyl chloride (SOCl₂), a method widely employed for acyl chloride preparation . The thienyl moiety introduces sulfur-containing heterocyclic properties, which may influence its electronic and steric behavior compared to phenyl-substituted analogs.

属性

IUPAC Name |

6-methyl-2-(5-methylthiophen-2-yl)quinoline-4-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12ClNOS/c1-9-3-5-13-11(7-9)12(16(17)19)8-14(18-13)15-6-4-10(2)20-15/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAYPUMRXYMXGSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(C=C2C(=O)Cl)C3=CC=C(S3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12ClNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701184371 | |

| Record name | 6-Methyl-2-(5-methyl-2-thienyl)-4-quinolinecarbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701184371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1160253-33-7 | |

| Record name | 6-Methyl-2-(5-methyl-2-thienyl)-4-quinolinecarbonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1160253-33-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Methyl-2-(5-methyl-2-thienyl)-4-quinolinecarbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701184371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

生物活性

6-Methyl-2-(5-methyl-2-thienyl)quinoline-4-carbonyl chloride is a synthetic compound belonging to the quinoline family, which has garnered attention for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in medicinal chemistry and drug development.

- Molecular Formula : C₁₁H₉ClN₂OS

- Molecular Weight : Approximately 240.72 g/mol

- Structure : The compound features a quinoline core substituted with a thienyl group and a carbonyl chloride functional group, enhancing its reactivity and biological interactions.

The biological activity of this compound primarily involves its interaction with various molecular targets, including enzymes and receptors. The quinoline structure allows it to modulate biological pathways through:

- Covalent Bond Formation : The carbonyl chloride can react with nucleophilic sites on proteins, altering their function and activity.

- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in disease processes, particularly in cancer and microbial infections.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

-

Anticancer Properties :

- Studies have demonstrated that derivatives of quinoline compounds possess significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to this structure have shown IC50 values ranging from 0.07 to 0.19 µM against multiple cancer types, indicating strong potential as anticancer agents .

- A specific study highlighted the compound's ability to enhance cell viability in cardiomyocytes when co-treated with doxorubicin, suggesting a protective role against chemotherapeutic-induced toxicity .

-

Antimicrobial Activity :

- The compound has been evaluated for its antimicrobial properties, showing efficacy against both bacterial and fungal strains. Its thienyl substitution is believed to enhance its interaction with microbial targets, leading to improved antibacterial and antifungal effects.

-

Enzyme Inhibition :

- The compound is being investigated for its role as an enzyme inhibitor in proteomics research. It has potential applications in labeling proteins for detection and analysis through mass spectrometry.

Case Studies

Several studies have focused on the biological implications of similar quinoline derivatives:

| Study | Compound | Activity | IC50 Value |

|---|---|---|---|

| Quinoline-Thiosemicarbazone | Anticancer | 0.12 µM | |

| 2-(3-Benzo[b]thienyl)-6,7-methylenedioxyquinolin-4-one | Antitumor | 0.07–0.19 µM | |

| Embelin Derivatives | Cardioprotective | >40 µM |

These studies illustrate the broad spectrum of activity associated with quinoline derivatives, reinforcing the potential of this compound in therapeutic applications.

科学研究应用

Scientific Research Applications

1. Chemistry:

- Synthesis Intermediate: This compound is primarily used as an intermediate in the synthesis of various organic compounds. Its reactive carbonyl chloride group allows for further chemical transformations, making it valuable in synthetic organic chemistry.

- Electrophilic Reactions: As an electrophile, it can react with nucleophiles, facilitating the formation of covalent bonds with target molecules. This characteristic is essential for developing new synthetic methodologies and exploring reaction mechanisms .

2. Biology:

- Biochemical Probes: The compound serves as a probe in biochemical assays, helping researchers study biological processes and interactions at the molecular level. Its ability to form covalent bonds with biomolecules enables the investigation of enzyme functions and receptor interactions .

- Antitumor Activity: Quinoline derivatives, including this compound, have shown potential antitumor properties. Studies indicate that related compounds exhibit significant cytotoxicity against various cancer cell lines, suggesting that 6-Methyl-2-(5-methyl-2-thienyl)quinoline-4-carbonyl chloride may also possess similar effects .

3. Industry:

- Specialty Chemicals Production: The compound is utilized in the production of specialty chemicals and materials, leveraging its unique structural features for various industrial applications.

相似化合物的比较

Substituent Variations and Structural Analogues

The compound’s structural uniqueness lies in its 2-thienyl substituent and 6-methyl group. Below is a comparative table of key analogs:

Key Observations :

Reactivity Trends :

- Nucleophilic Substitution : Electron-withdrawing groups (e.g., Cl in sc-320730) enhance electrophilicity at the carbonyl carbon, accelerating reactions with amines or alcohols. The target compound’s thienyl group may moderate reactivity due to sulfur’s resonance effects .

- Condensation Reactions: Analogous compounds (e.g., 2-phenylquinoline-4-carbonyl chloride) react with carbamide or ethylenediamine to form ureas or diamides, respectively . The target compound’s thienyl group may alter regioselectivity in such reactions.

Physicochemical and Spectroscopic Properties

- Melting Points : Phenyl-substituted derivatives (e.g., C6 ) typically exhibit higher melting points (e.g., 215–232°C ) compared to heterocyclic analogs due to crystalline packing differences.

- NMR Signatures : Thienyl protons in the target compound would resonate near δ 6.5–7.5 ppm (¹H NMR), distinct from phenyl protons in analogs like B28 (δ 7.2–8.1 ppm) .

准备方法

General Synthetic Strategy

The preparation typically follows a two-stage approach:

- Stage 1: Synthesis of the quinoline core substituted with the 5-methyl-2-thienyl group at the 2-position and a methyl group at the 6-position.

- Stage 2: Conversion of the quinoline-4-carboxylic acid or its derivative into the corresponding carbonyl chloride.

This strategy leverages well-established quinoline synthesis methods followed by chlorination reactions to install the acid chloride functionality.

Preparation of the Quinoline Intermediate

The quinoline intermediate, 6-methyl-2-(5-methyl-2-thienyl)quinoline-4-carboxylic acid or its ester, can be synthesized via modified Pfitzinger or Doebner-type reactions:

Pfitzinger Reaction: A reaction between isatins and ketones or aldehydes under acidic or Lewis acid catalysis (e.g., TMSCl) to form quinoline-4-carboxylic acids or esters. This method allows the introduction of various substituents, including the 5-methyl-2-thienyl group, with good functional group tolerance and mild conditions.

Doebner Hydrogen-Transfer Reaction: Utilizes anilines bearing electron-withdrawing groups to form substituted quinolines, which can be further functionalized at the 4-position.

The 6-methyl substitution is introduced by choosing appropriately substituted starting materials or via selective methylation steps.

Conversion to Carbonyl Chloride

The key step in preparing 6-Methyl-2-(5-methyl-2-thienyl)quinoline-4-carbonyl chloride is the chlorination of the quinoline-4-carboxylic acid or ester to form the acid chloride. The most common and effective reagent for this transformation is thionyl chloride (SOCl2) .

| Parameter | Details |

|---|---|

| Starting Material | 6-Methyl-2-(5-methyl-2-thienyl)quinoline-4-carboxylic acid or ester |

| Chlorinating Agent | Thionyl chloride (SOCl2) |

| Solvent | Anhydrous solvents such as dichloromethane, chloroform, or toluene |

| Temperature | Reflux (typically 60–80 °C) |

| Reaction Time | 2–6 hours |

| Atmosphere | Inert atmosphere (nitrogen or argon) |

The reaction proceeds via nucleophilic attack of the carboxyl oxygen on SOCl2, releasing sulfur dioxide and hydrogen chloride gases, and yielding the acid chloride with high efficiency.

Alternative Chlorinating Agents and Methods

While thionyl chloride is the standard reagent, other chlorinating agents can be employed depending on the scale and sensitivity of the substrate:

| Chlorinating Agent | Advantages | Disadvantages |

|---|---|---|

| Thionyl chloride (SOCl2) | High efficiency, gaseous byproducts easily removed | Requires reflux, corrosive gases |

| Oxalyl chloride (COCl)2 | Milder conditions, often faster | More expensive, toxic gases |

| Phosphorus pentachloride (PCl5) | Strong chlorinating agent | Generates solid byproducts, harsher conditions |

| Phosphorus trichloride (PCl3) | Less reactive, sometimes used with catalysts | Lower reactivity, longer reaction times |

The choice depends on the substrate’s stability and the desired purity of the product.

Purification and Characterization

After chlorination, the crude acid chloride is typically purified by:

- Vacuum distillation or

- Recrystallization from suitable solvents such as hexane or ethyl acetate.

Characterization is commonly performed by:

- NMR spectroscopy (¹H, ¹³C) to confirm the quinoline and thienyl environments.

- IR spectroscopy showing the characteristic acid chloride carbonyl stretch around 1800 cm⁻¹.

- Mass spectrometry confirming molecular weight.

- Elemental analysis for purity assessment.

Summary Table of Preparation Steps

| Step | Description | Reagents & Conditions | Outcome |

|---|---|---|---|

| 1 | Synthesis of 6-methyl-2-(5-methyl-2-thienyl)quinoline-4-carboxylic acid/ester | Modified Pfitzinger or Doebner reaction; TMSCl or acid catalysis; mild conditions | Quinoline intermediate with desired substituents |

| 2 | Chlorination of quinoline-4-carboxylic acid/ester to acid chloride | Thionyl chloride (SOCl2), reflux, inert atmosphere | Formation of this compound |

常见问题

Q. What are the recommended synthetic routes for 6-methyl-2-(5-methyl-2-thienyl)quinoline-4-carbonyl chloride?

- Methodology : The compound can be synthesized via a two-step protocol:

Quinoline Core Formation : Use the Gould–Jacob or Skraup reaction to construct the quinoline scaffold with methyl and thienyl substituents. For example, Friedländer condensation may assemble the quinoline ring from substituted aniline and ketone precursors .

Carbonyl Chloride Introduction : React the corresponding carboxylic acid (e.g., 4-carboxyquinoline derivative) with thionyl chloride (SOCl₂) under reflux. Monitor reaction progress via TLC (n-hexane:ethyl acetate, 8:2) and purify via rotary evaporation .

Note: Transition metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura) can introduce the 5-methyl-2-thienyl group at the 2-position .

Q. How should researchers characterize the structure and purity of this compound?

- Methodology :

- Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR to confirm substituent positions (e.g., methyl groups at C6 and C5-thienyl). Compare spectral data to structurally similar quinoline derivatives .

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns .

- X-ray Crystallography : For unambiguous structural confirmation, grow single crystals in ethanol or ethyl acetate and analyze using synchrotron radiation (e.g., as in ).

- HPLC : Assess purity (>95%) using a C18 column and acetonitrile/water gradient .

Q. What safety precautions are critical during handling?

- Methodology :

- Ventilation : Perform reactions in a fume hood to avoid inhalation of SOCl₂ vapors or carbonyl chloride byproducts .

- Personal Protective Equipment (PPE) : Use nitrile gloves, goggles, and flame-resistant lab coats. Avoid skin contact, as acyl chlorides are corrosive .

- Emergency Protocols : Equip labs with eye-wash stations and neutralizers (e.g., sodium bicarbonate) for accidental exposure .

Advanced Research Questions

Q. How does this compound participate in palladium-catalyzed cross-coupling reactions?

- Methodology : The carbonyl chloride group acts as an electrophilic site for nucleophilic substitution. For example:

- Amide Formation : React with piperazine derivatives in dry THF using triethylamine as a base. Monitor via ¹H NMR for disappearance of the acyl chloride peak (~170 ppm) .

- Catalytic Applications : Use Pd(OAc)₂ to couple the thienyl group with aryl boronic acids. Optimize ligand choice (e.g., PCy₃) and solvent (DMF) to enhance yield .

Q. How can synthetic routes be optimized to minimize byproducts like 4-chloroquinoline derivatives?

- Methodology :

- Temperature Control : Lower reaction temperatures during chlorination (e.g., 0–5°C) to prevent over-chlorination .

- Protecting Groups : Temporarily block reactive sites (e.g., C4 carbonyl) with tert-butyldimethylsilyl (TBS) groups before introducing the thienyl moiety .

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the target compound .

Q. What computational methods predict the reactivity of this compound in nucleophilic substitution?

- Methodology :

- DFT Calculations : Use Gaussian 16 to model transition states and identify electrophilic hotspots (e.g., C4 carbonyl carbon). Compare with experimental kinetic data .

- Molecular Electrostatic Potential (MEP) Maps : Visualize charge distribution to predict regioselectivity in reactions with amines or alcohols .

Q. How does solvent polarity affect the stability of this compound?

- Methodology :

- Accelerated Stability Testing : Store the compound in DMSO, DMF, and dichloromethane at 25°C and 40°C. Monitor degradation via HPLC at weekly intervals.

- Hydrolysis Kinetics : Measure half-life in aqueous buffers (pH 2–10) to identify conditions for controlled hydrolysis to the carboxylic acid .

Q. What strategies resolve contradictions in reported synthetic yields for similar quinoline derivatives?

- Methodology :

- Design of Experiments (DoE) : Vary parameters (e.g., catalyst loading, solvent ratio) systematically to identify critical factors .

- Comparative Analysis : Replicate published protocols (e.g., Skraup vs. Friedländer) and characterize byproducts via LC-MS to pinpoint yield discrepancies .

Q. How can researchers validate the proposed reaction intermediates in acyl chloride formation?

- Methodology :

Q. What role does the 5-methyl-2-thienyl group play in modulating biological activity?

- Methodology :

- Structure-Activity Relationship (SAR) Studies : Synthesize analogs with varying thienyl substituents (e.g., 5-ethyl, 5-fluoro). Test against biological targets (e.g., kinase inhibition) and correlate activity with electronic (Hammett σ) or steric parameters .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。